molecular formula C12H23ClO4S B14356067 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid CAS No. 93097-58-6

7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid

Katalognummer: B14356067
CAS-Nummer: 93097-58-6
Molekulargewicht: 298.83 g/mol
InChI-Schlüssel: JPHNLQZSBGCAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is a chemical compound with a molecular weight of 298.100557896 daltons It is a type of carboxylic acid, characterized by the presence of a sulfonyl group and a chlorine atom attached to a heptanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of heptanoic acid, followed by the introduction of the sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism by which 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also play a role in the compound’s reactivity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptanoic acid: A simpler carboxylic acid without the sulfonyl and chlorine groups.

    Chlorosulfonic acid: Contains both chlorine and sulfonyl groups but lacks the heptanoic acid backbone.

    Pentane-1-sulfonic acid: Similar sulfonyl group but with a shorter carbon chain and no chlorine atom.

Uniqueness

7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is unique due to the combination of its structural features

Eigenschaften

CAS-Nummer

93097-58-6

Molekularformel

C12H23ClO4S

Molekulargewicht

298.83 g/mol

IUPAC-Name

7-chloro-7-pentylsulfonylheptanoic acid

InChI

InChI=1S/C12H23ClO4S/c1-2-3-7-10-18(16,17)11(13)8-5-4-6-9-12(14)15/h11H,2-10H2,1H3,(H,14,15)

InChI-Schlüssel

JPHNLQZSBGCAAD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=O)(=O)C(CCCCCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.